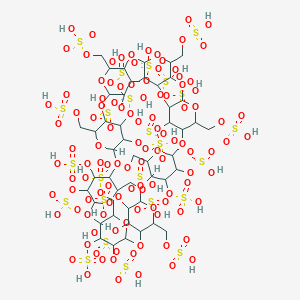
Hidrocloruro de acotiamida
Descripción general
Descripción
El hidrocloruro de acotiamida es un nuevo inhibidor selectivo de la acetilcolinesterasa. Se utiliza principalmente en el tratamiento de la dispepsia funcional, un trastorno gastrointestinal común que se caracteriza por síntomas como la plenitud posprandial, la distensión abdominal superior y la saciedad temprana . El this compound actúa mejorando la motilidad gástrica y acelerando el vaciado gástrico, lo que alivia los síntomas de la dispepsia funcional .
Aplicaciones Científicas De Investigación
El hidrocloruro de acotiamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El hidrocloruro de acotiamida ejerce sus efectos inhibiendo la acetilcolinesterasa, una enzima responsable de la descomposición de la acetilcolina . Al inhibir esta enzima, el this compound aumenta los niveles de acetilcolina en el tracto gastrointestinal, lo que mejora la motilidad gástrica y acelera el vaciado gástrico . Este mecanismo de acción ayuda a aliviar los síntomas de la dispepsia funcional, como la distensión y el malestar .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del hidrocloruro de acotiamida implica múltiples etapas, incluida la preparación de intermediarios y sus reacciones posteriores. Un método común implica la reacción del ácido 2-[(2-hidroxi-4,5-dimetoxi-benzoyl)amino]tiazol-4-carboxílico con N,N-diisopropiletilamina y 2-cloro-N,N-diisopropiletilamina en presencia de un agente de acoplamiento . Las condiciones de reacción suelen implicar el uso de disolventes como el diclorometano y temperaturas que van de 0 °C a temperatura ambiente.
Métodos de Producción Industrial
En entornos industriales, la producción de this compound a menudo implica el uso de reactores a gran escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye la preparación de this compound trihidratado, que luego se formula en tabletas para administración oral . El proceso de formulación implica el uso de excipientes como diluyentes, agentes desintegrantes, adhesivos y lubricantes para garantizar la estabilidad y biodisponibilidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El hidrocloruro de acotiamida sufre varias reacciones químicas, incluidas:
Reducción: El compuesto también puede sufrir reacciones de reducción, aunque estas son menos comunes.
Sustitución: El this compound puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de varios productos de degradación, mientras que las reacciones de sustitución pueden resultar en la formación de nuevos derivados del this compound .
Comparación Con Compuestos Similares
Compuestos Similares
Singularidad del this compound
El this compound es único en su inhibición selectiva de la acetilcolinesterasa sin afinidad significativa por los receptores de serotonina o dopamina . Esta selectividad reduce el riesgo de efectos secundarios asociados con otros agentes procinéticos, lo que convierte al this compound en una opción más segura para el tratamiento de la dispepsia funcional .
Propiedades
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O5S.ClH/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEKQYLTAIVCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171717 | |
| Record name | Acotiamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185104-11-4 | |
| Record name | Acotiamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185104114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acotiamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACOTIAMIDE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510791NN30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Acotiamide hydrochloride?
A1: Acotiamide hydrochloride primarily acts as an acetylcholinesterase (AChE) inhibitor. [] By inhibiting AChE, it prevents the breakdown of acetylcholine (ACh) in the enteric nervous system, leading to increased ACh concentrations. []
Q2: What are the downstream effects of increased acetylcholine levels in the gastrointestinal tract?
A2: Increased ACh levels enhance gastric motility and improve gastric emptying. [] This, in turn, helps alleviate symptoms of functional dyspepsia, such as postprandial fullness, upper abdominal bloating, and early satiation. [, , ]
Q3: Does Acotiamide hydrochloride interact with any other receptors?
A3: While its primary mechanism involves AChE inhibition, Acotiamide hydrochloride also exhibits antagonistic effects on M1 and M2 muscarinic receptors in the enteric nervous system. This contributes to its overall effect on gastric motility. [, ]
Q4: Are there any studies suggesting a role for Acotiamide hydrochloride in stress response?
A4: Research indicates that Acotiamide hydrochloride may play a role in regulating stress responses. In animal models, it has demonstrated the ability to restore delayed gastric emptying and feeding inhibition induced by restraint stress. []
Q5: What is the molecular formula and weight of Acotiamide hydrochloride trihydrate?
A5: The molecular formula of Acotiamide hydrochloride trihydrate is C20H31N3O5S·HCl·3H2O, and its molecular weight is 514.06 g/mol. [, ]
Q6: Is there spectroscopic data available for Acotiamide hydrochloride trihydrate?
A6: Yes, various spectroscopic techniques have been employed to characterize Acotiamide hydrochloride trihydrate. These include UV-Vis spectrophotometry, fluorescence spectroscopy, infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. [, , ]
Q7: What is known about the stability of Acotiamide hydrochloride under different conditions?
A7: Studies have investigated the stability of Acotiamide hydrochloride under various stress conditions, including acid/base hydrolysis, thermal stress, oxidation, and photolytic stress. [] This information is crucial for developing stable formulations and ensuring the drug's shelf life.
Q8: Have different crystal forms of Acotiamide hydrochloride been identified?
A8: Yes, research has identified several hydrates and solvates of Acotiamide hydrochloride, including forms with water, methanol, ethanol, and n-propanol. [, ] These different forms can exhibit variations in stability and solubility.
Q9: How does the water content impact the stability of Acotiamide hydrochloride crystal forms?
A9: The water content significantly influences the stability of Acotiamide hydrochloride crystal forms. Studies have shown that humidity can induce phase transformations between different hydrates. []
Q10: What is the pharmacokinetic profile of Acotiamide hydrochloride?
A10: Acotiamide hydrochloride exhibits favorable pharmacokinetic properties. Studies in rats have investigated its absorption, distribution, metabolism, and excretion. [] Research using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has identified metabolites in rat plasma, urine, and feces. []
Q11: What is the clinical efficacy of Acotiamide hydrochloride in treating functional dyspepsia?
A11: Acotiamide hydrochloride has demonstrated efficacy in treating functional dyspepsia in clinical trials. [, , ] Studies have shown improvement in symptoms such as postprandial fullness, bloating, and early satiation.
Q12: Is there a dose-response relationship for Acotiamide hydrochloride in treating functional dyspepsia?
A12: Yes, clinical trials have shown a dose-dependent therapeutic efficacy of Acotiamide hydrochloride in patients with functional dyspepsia. []
Q13: What analytical methods are commonly used to quantify Acotiamide hydrochloride?
A13: Several analytical methods are employed for quantifying Acotiamide hydrochloride, including high-performance liquid chromatography (HPLC) [], high-performance thin-layer chromatography (HPTLC) [], and LC-MS/MS. []
Q14: Are there any specific formulation strategies used to improve the stability or bioavailability of Acotiamide hydrochloride?
A14: Research has focused on developing stable formulations of Acotiamide hydrochloride. For example, oral tablets have been designed using specific fillers and disintegrants to enhance drug release and dissolution. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(3-methylbutoxy)phenyl]acetamide](/img/structure/B178047.png)











